molecular formula C6H16N2 B105880 N,N-Dimethyl-N'-ethylethylenediamine CAS No. 123-83-1

N,N-Dimethyl-N'-ethylethylenediamine

Cat. No.: B105880
CAS No.: 123-83-1
M. Wt: 116.2 g/mol
InChI Key: WLNSKTSWPYTNLY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-ethylethylenediamine is an organic compound with the molecular formula C₂H₅NHCH₂CH₂N(CH₃)₂. It is a colorless to pale yellow liquid with a characteristic amine odor. This compound is soluble in water and organic solvents and is known for its basicity and reactivity in various chemical processes .

Scientific Research Applications

N,N-Dimethyl-N’-ethylethylenediamine has a wide range of applications in scientific research:

Safety and Hazards

N,N-Dimethyl-N’-ethylethylenediamine is classified as a flammable liquid and skin corrosive . It has a flash point of 24 °C in a closed cup . The safety information pictograms associated with this compound are GHS02 and GHS05 .

Future Directions

N,N-Dimethylethylenediamine can be used as a ligand in various processes, including the synthesis of Schiff base ligands to prepare their zinc alkyl and zinc alkoxide complexes that initiate ring-opening polymerization of lactides . It can also be used to prepare copper azido polymers .

Mechanism of Action

Target of Action

It is known to act as a ligand, forming coordination complexes with certain metal ions .

Mode of Action

N,N-Dimethyl-N’-ethylethylenediamine interacts with its targets by forming coordination complexes. For example, it can form a complex with copper (II) ions .

Biochemical Pathways

It is known to enhance the adsorption of carbon dioxide , which could potentially influence various biochemical processes.

Result of Action

It is known to enhance the adsorption of carbon dioxide , which could potentially influence various cellular processes.

Biochemical Analysis

Biochemical Properties

N,N-Dimethyl-N’-ethylethylenediamine is used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts . The compound is used as a precursor to imidazolidines by condensation with ketones or with aldehydes .

Molecular Mechanism

The molecular mechanism of N,N-Dimethyl-N’-ethylethylenediamine is primarily related to its role as a chelating agent. It can bind to metal ions, forming complexes that can interact with various biomolecules . This can influence enzyme activity, gene expression, and other cellular processes.

Metabolic Pathways

N,N-Dimethyl-N’-ethylethylenediamine is involved in the synthesis of imidazolidines . This process may interact with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels.

Preparation Methods

N,N-Dimethyl-N’-ethylethylenediamine can be synthesized through several methods. One common synthetic route involves the reaction of nickel salts (such as Ni(NO₃)₂ or Ni(ClO₄)₂) with a bidentate amine, such as N,N’-bis(3-aminopropyl)oxamide, and sodium nitrite in an ethanolic solution . This method yields the desired compound with high purity and efficiency.

Chemical Reactions Analysis

N,N-Dimethyl-N’-ethylethylenediamine undergoes various chemical reactions, including:

Comparison with Similar Compounds

N,N-Dimethyl-N’-ethylethylenediamine can be compared with other similar compounds, such as:

N,N-Dimethyl-N’-ethylethylenediamine stands out due to its unique combination of methyl and ethyl groups, which impart distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

N-ethyl-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-4-7-5-6-8(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNSKTSWPYTNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059560
Record name 2-Ethylaminoethyldimethylamine
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Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123-83-1
Record name N,N-Dimethyl-N′-ethylethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-83-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N2-ethyl-N1,N1-dimethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N2-ethyl-N1,N1-dimethyl-
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Record name 2-Ethylaminoethyldimethylamine
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Record name 2-ethylaminoethyldimethylamine
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Record name N,N-Dimethyl-N'-ethylethylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of dmeten influence the dimensionality of the resulting Cu(II)-azide polymers compared to other diamine ligands?

A: Both research papers highlight the critical role of the chelating diamine ligand in dictating the final structure of Cu(II)-azide polymers. While all complexes utilize a Cu(II)6 building block, the overall dimensionality varies. For instance, using dmeten results in a 2D structure in complex [2], specifically [Cu6(N3)12(dmeen)2(H2O)2]n, where dmeen represents N,N-Dimethyl-N'-ethylethylenediamine. [] In contrast, employing ligands like aem (4-(2-aminoethyl)morpholine) leads to a 3D framework, and hmpz (homopiperazine) results in a 1D chain. [] This suggests that the steric bulk and conformational flexibility of dmeten, compared to aem or hmpz, influence its coordination mode with Cu(II) ions and the subsequent assembly of the polymeric network.

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